Roflumilast-d4 is a deuterated derivative of Roflumilast, a selective phosphodiesterase-4 inhibitor. This compound is primarily utilized in scientific research to study the metabolic pathways and pharmacokinetics of Roflumilast. Roflumilast itself is indicated for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions. The introduction of deuterium atoms in Roflumilast-d4 aids in tracing and understanding its metabolic fate in biological systems.
Roflumilast-d4 is synthesized through chemical processes that incorporate deuterium into the Roflumilast molecule. The compound can be obtained from specialized chemical suppliers that focus on isotopically labeled compounds for research purposes.
Roflumilast-d4 falls under the category of pharmaceutical compounds and specifically belongs to the class of phosphodiesterase-4 inhibitors. This classification highlights its role in modulating intracellular signaling pathways by affecting cyclic adenosine monophosphate levels.
The synthesis of Roflumilast-d4 involves several key steps that ensure the selective incorporation of deuterium atoms into the parent compound, Roflumilast. The general method includes:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on yield and purity .
Roflumilast-d4 maintains a similar structure to Roflumilast, with the primary distinction being the presence of deuterium atoms at specific positions within the molecule. The molecular formula for Roflumilast is C_17H_16Cl_2F_2N_2O_3, while Roflumilast-d4 has a modified formula reflecting its deuterated nature.
Roflumilast-d4 can participate in various chemical reactions:
The outcomes of these reactions depend significantly on the reagents used and the specific conditions applied during synthesis.
Roflumilast-d4 acts as a selective inhibitor of phosphodiesterase-4. Its mechanism involves:
This mechanism underlines its therapeutic potential in managing respiratory diseases.
Roflumilast-d4 exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings.
Roflumilast-d4 finds extensive applications across various fields:
Roflumilast-d4 represents a strategically deuterated analog of the phosphodiesterase-4 (PDE4) inhibitor roflumilast, engineered to serve as an essential bioanalytical tool in modern pharmacological research. This stable isotope-labeled compound incorporates four deuterium atoms at specific molecular positions, enabling precise tracing of the parent drug and its metabolites without altering its inherent pharmacological activity. Its development addresses critical challenges in quantifying roflumilast kinetics and metabolism, particularly given the drug's extensive hepatic metabolism and variable pharmacokinetic profile in chronic obstructive pulmonary disease (COPD) patients. As deuterium labeling continues to gain prominence in drug development, Roflumilast-d4 exemplifies how isotopic modification can illuminate complex drug disposition pathways while maintaining structural and functional fidelity to the original therapeutic molecule [1] [3] [5].
Roflumilast-d4 (chemical name: 3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide) possesses the molecular formula C₁₇H₁₀D₄Cl₂F₂N₂O₃ and a molecular weight of 407.23 g/mol. This deuterated analog features precise deuterium placement at the 2,2,3,3 positions of the cyclopropyl ring, strategically positioned to minimize potential interference with the molecule's pharmacophore while creating a distinct mass signature for analytical detection. The compound carries the CAS Registry Number 1398065-69-4, distinguishing it from non-deuterated roflumilast (CAS 162401-32-3). Its structural identity has been confirmed through comprehensive characterization including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy [1] [4] [5].
Table 1: Molecular Characteristics of Roflumilast-d4
Property | Specification |
---|---|
IUPAC Name | 3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
Synonyms | APTA-2217-d4; BYK 20869-d4; B9302-107-d4 |
Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₃ |
Exact Mass | 407.23 g/mol |
CAS Number | 1398065-69-4 |
Isotopic Enrichment | ≥98% deuterium at specified positions |
Deuterium Positions | Cyclopropyl methylene group (2,2,3,3 positions) |
The synthetic pathway for Roflumilast-d4 involves deuterium incorporation at the cyclopropyl precursor stage, utilizing deuterated starting materials to ensure isotopic purity. This synthesis requires specialized techniques to achieve high isotopic enrichment (typically ≥98% deuterium incorporation), as verified by mass spectrometric analysis. The strategic placement of deuterium atoms creates a mass difference of 4.02 Da compared to non-deuterated roflumilast, sufficient for clear chromatographic separation and detection in mass spectrometry-based assays. This mass shift enables researchers to distinguish the internal standard from the analyte in biological matrices, overcoming significant background interference challenges encountered with conventional detection methods [5] [8] [10].
The incorporation of deuterium in Roflumilast-d4 fundamentally enhances its utility in elucidating the complex pharmacokinetic and metabolic behavior of roflumilast. As a non-radioactive isotopic tracer, Roflumilast-d4 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, compensating for variability in sample preparation and ionization efficiency. This application capitalizes on the deuterium-induced mass differential while maintaining nearly identical chemical properties to the non-deuterated molecule, ensuring co-elution and similar matrix effects during analysis. The resulting quantification accuracy is critical given roflumilast's variable oral bioavailability (approximately 80%) and extensive metabolism to its pharmacologically active N-oxide metabolite [1] [3] [5].
Deuterium substitution may potentially influence metabolic pathways through the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (compared to carbon-hydrogen) can alter reaction rates. Roflumilast undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP1A2 isoenzymes, with the cyclopropyl moiety being a potential site of oxidation. While the specific deuterium positioning in Roflumilast-d4 (cyclopropyl methylene group) does not directly participate in the primary metabolic pathway forming roflumilast N-oxide, it may modestly affect secondary metabolic routes. Research indicates that strategically placed deuterium can reduce the maximum metabolic rate (Vmax) for specific oxidative reactions without altering the Michaelis constant (Km), potentially extending half-life in certain metabolic contexts. However, comprehensive metabolic studies confirm that Roflumilast-d4 maintains metabolic congruence with its non-deuterated counterpart, validating its use as a reliable tracer in human pharmacokinetic studies [3] [6] [9].
Table 2: Bioanalytical Applications of Roflumilast-d4 in Pharmacokinetic Research
Application Area | Methodology | Research Utility |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with stable isotope internal standard | Enables precise quantification of roflumilast in plasma, tissues, and excreta |
Metabolic Stability Assays | Hepatocyte incubations with tracer quantification | Measures intrinsic clearance and identifies major metabolic pathways |
Absorption Studies | Caco-2 permeability models with MS detection | Evaluates intestinal absorption mechanisms and transporter effects |
Tissue Distribution | Whole-body autoradiography alternatives | Provides spatial drug distribution data without radioactive labeling requirements |
Excretion Balance | MS detection in urine and feces | Quantifies elimination routes and metabolite profiles |
Drug-Drug Interaction | CYP phenotyping with specific inhibitors | Identifies metabolic enzymes involved in disposition and potential interactions |
The implementation of Roflumilast-d4 in clinical pharmacokinetic modeling has been particularly valuable in characterizing the drug's disposition following alternative dosing regimens. Population pharmacokinetic models incorporating data obtained using the deuterated tracer have demonstrated that a 4-week up-titration regimen with roflumilast 250 µg prior to escalation to 500 µg significantly improves tolerability while maintaining target PDE4 inhibition. These models established a clear exposure-response relationship between total PDE4 inhibition and adverse event incidence, guiding optimal dosing strategies without compromising therapeutic efficacy. The precision afforded by deuterated internal standards has been instrumental in defining the narrow therapeutic window of roflumilast and establishing pharmacokinetic-pharmacodynamic relationships critical for clinical application [2] [3].
Pharmacological profiling confirms that deuterium substitution in Roflumilast-d4 preserves the intrinsic PDE4 inhibitory activity characteristic of non-deuterated roflumilast. Comprehensive enzymatic assays demonstrate equivalent half-maximal inhibitory concentration (IC50) values against key PDE4 isoforms. Roflumilast-d4 exhibits IC50 values of 0.7 nM (PDE4A1), 0.9 nM (PDE4A4), 0.7 nM (PDE4B1), and 0.2 nM (PDE4B2), mirroring the inhibitory profile of non-deuterated roflumilast within experimental variance. This identical target engagement profile extends to the compound's selectivity, with neither form showing significant inhibition of PDE1, PDE2, PDE3, or PDE5 isoenzymes at therapeutic concentrations. The preservation of enzymatic inhibition potency confirms that deuterium placement at the cyclopropyl position does not perturb the molecule's binding orientation within the PDE4 catalytic pocket, maintaining the critical interactions between the dichloropyridyl group and enzyme residues [1] [8] [9].
Table 3: Comparative Enzymatic Inhibition Profiles of Roflumilast and Roflumilast-d4
PDE Isoform | Roflumilast IC50 (nM) | Roflumilast-d4 IC50 (nM) | Functional Significance |
---|---|---|---|
PDE4A1 | 0.7 | 0.7 | Regulation of inflammatory mediator synthesis |
PDE4A4 | 0.9 | 0.9 | Modulates airway smooth muscle tone |
PDE4B1 | 0.7 | 0.7 | Key anti-inflammatory target in macrophages |
PDE4B2 | 0.2 | 0.2 | High-affinity binding in immune cells |
PDE4C | 3.0-7.8 | 3.0-7.8 | Limited pulmonary expression; unknown clinical relevance |
PDE4D | 0.2-0.8 | 0.2-0.8 | Associated with emesis; consistent inhibition profile |
Non-PDE4 | >4,200 | >4,200 | Confirmed selectivity preserved |
Comparative stability studies reveal subtle differences in chemical behavior between the deuterated and non-deuterated compounds. Accelerated degradation studies under acidic conditions indicate enhanced stability of Roflumilast-d4 against specific degradation pathways. Forced degradation analyses identify that roflumilast undergoes hydrolysis at the amide bond under acidic conditions, forming 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 3,5-dichloropyridin-4-amine as primary degradation products. The deuterated analog demonstrates similar degradation pathways but exhibits modified degradation kinetics for certain pathways due to the kinetic isotope effect stabilizing adjacent bonds. These stability differences, while minor, demonstrate how strategic deuterium placement can potentially enhance pharmaceutical stability without altering the core molecular structure or pharmacological activity [4].
In bioanalytical contexts, Roflumilast-d4 demonstrates virtually identical chromatographic behavior to non-deuterated roflumilast in reversed-phase HPLC systems, with retention time differences typically under 0.1 minutes. This near-identical chromatographic behavior enables precise internal standard calibration, as both compounds experience nearly identical matrix effects during extraction and analysis. The 4 Da mass difference creates distinct mass spectral signatures (m/z 403 → 403 for roflumilast vs. m/z 407 → 407 for Roflumilast-d4 in positive ion mode), eliminating isotopic cross-talk in quantitative assays. This analytical differentiation has proven essential in regulatory bioanalysis, where FDA guidelines require stable isotope-labeled internal standards for optimal assay precision and accuracy in pharmacokinetic studies supporting drug approval [1] [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1